molecular formula C22H22ClNO2S B11358519 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11358519
M. Wt: 399.9 g/mol
InChI Key: BOUOCAUERYVDII-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methylphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-methylphenylamine and a thiophene-containing reagent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE: A simpler analog with similar structural features but lacking the thiophene and methylphenyl groups.

    2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOIC ACID: Another related compound with a carboxylic acid group instead of the acetamide moiety.

Uniqueness

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClNO2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO2S/c1-15-6-8-18(9-7-15)24(13-20-5-4-10-27-20)21(25)14-26-19-11-16(2)22(23)17(3)12-19/h4-12H,13-14H2,1-3H3

InChI Key

BOUOCAUERYVDII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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